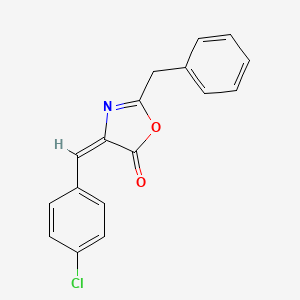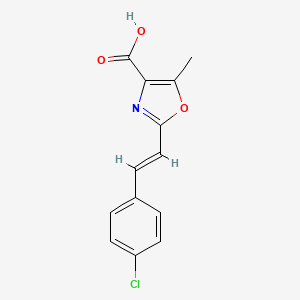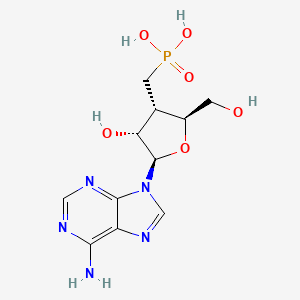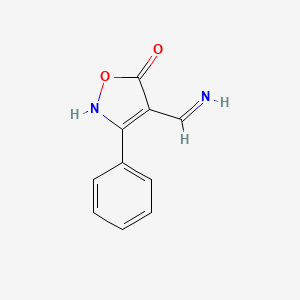
4-(Aminomethylidene)-3-phenyl-1,2-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an aminomethylene group and a phenyl group attached to the isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 3-phenylisoxazol-5(4H)-one with an aminomethylene precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The aminomethylene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Isoxazole derivatives have been shown to exhibit a range of biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. Researchers investigate (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one for similar properties and its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s potential therapeutic applications are explored. Its structure allows for interactions with various biological targets, making it a candidate for the development of new pharmaceuticals. Studies focus on its efficacy, safety, and mechanism of action in treating different medical conditions.
Industry
In the industrial sector, (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is used in the synthesis of specialty chemicals and materials. Its reactivity and ability to form stable derivatives make it valuable in the production of polymers, coatings, and other advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s aminomethylene group can form hydrogen bonds or electrostatic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 9-aminomethylene-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylates: These compounds exhibit similar aminomethylene groups and are studied for their tautomerism and isomerism.
9-dimethylaminomethylene derivatives: These compounds share structural similarities and are investigated for their chemical shifts and tautomeric structures.
Uniqueness
(Z)-4-(Aminomethylene)-3-phenylisoxazol-5(4H)-one is unique due to its specific isoxazole ring structure combined with the aminomethylene and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
112532-07-7 |
|---|---|
Molekularformel |
C10H8N2O2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
4-methanimidoyl-3-phenyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C10H8N2O2/c11-6-8-9(12-14-10(8)13)7-4-2-1-3-5-7/h1-6,11-12H |
InChI-Schlüssel |
PGJOYDQRAGXZPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)
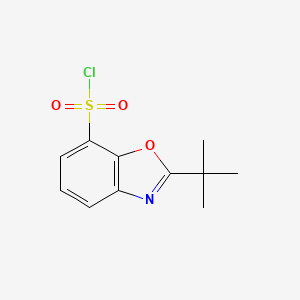
![Ethyl 5-(benzyloxy)-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B12894288.png)
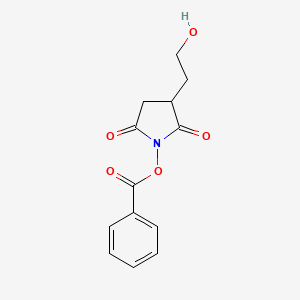
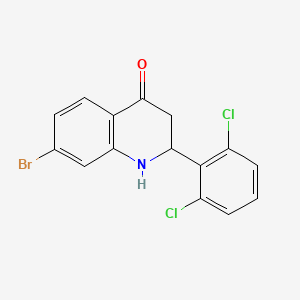
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)

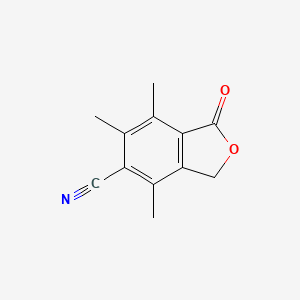
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-pentyl-1H-purin-6-one](/img/structure/B12894329.png)
![2-{[1-(2-Chlorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12894332.png)
